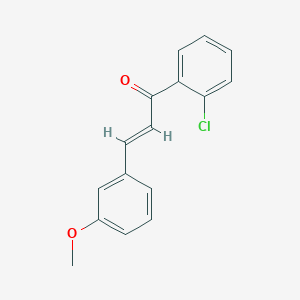
(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chalcones, to which the compound belongs, are characterized by the presence of an α,β-unsaturated ketone system. These compounds have garnered significant interest due to their diverse pharmacological activities and their role in synthetic organic chemistry as precursors for various aromatic substances.
Synthesis Analysis
The synthesis of related chalcones typically involves the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. This reaction is prominent for its straightforward approach and the ability to introduce various substituents on the aromatic rings, allowing for a wide range of derivatives to be synthesized (Salian et al., 2018).
Molecular Structure Analysis
Chalcones like the one often crystallize in specific crystal systems, with X-ray diffraction studies revealing their orthorhombic or monoclinic crystal structures. The molecular geometry and vibrational frequencies can be precisely determined using techniques such as FT-IR spectroscopy and single-crystal X-ray diffraction, often complemented by DFT (Density Functional Theory) calculations for theoretical confirmation (Sadgir et al., 2020).
Chemical Reactions and Properties
The presence of the α,β-unsaturated ketone group in chalcones makes them reactive towards various nucleophiles in Michael addition reactions. This reactivity can be exploited in synthetic chemistry to create a plethora of further derivatives, which can have varying biological and chemical properties.
Physical Properties Analysis
Chalcones' physical properties, such as melting points, solubility, and crystalline structure, can be significantly influenced by the nature of the substituents on the aromatic rings. The introduction of electron-donating or withdrawing groups can affect these properties, altering solubility patterns and crystal packing.
Chemical Properties Analysis
The electronic properties of chalcones, including the compound of interest, are significantly influenced by the substituents on the aromatic rings. Studies using methods like HOMO-LUMO analysis and MEP (Molecular Electrostatic Potential) maps reveal how substitutions affect the compound's reactivity and stability. These analyses help in understanding the chemical behavior, including potential reactivity and interaction with various biological targets (Mary et al., 2015).
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been extensively studied for their synthesis and characterization using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction. These studies contribute to understanding the molecular structure, vibrational frequencies, and molecular geometry, which are critical for further applications in scientific research (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Antimicrobial Activity
- Some derivatives of this compound have been examined for antimicrobial activity, showing moderate effectiveness against selected pathogens. This indicates potential applications in the development of antimicrobial agents (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).
Optical Nonlinearity and Applications in Opto-electronics
- Research on the optical nonlinearity of certain derivatives has been conducted. These compounds exhibit significant nonlinear optical responses and potential for applications in optical limiting, a crucial aspect for developing opto-electronic materials (Shetty et al., 2017).
Fluorescence Conversion and Charge-Transfer Interactions
- Studies have been performed on the fluorescence conversion in organic charge-transfer cocrystals of chalcone derivatives. These findings are relevant for the prospective field of opto-electronic materials, as they demonstrate significant red-shifts in fluorescence due to charge-transfer interactions (Zhao et al., 2017).
Nonlinear Optical Properties and Semiconductor Applications
- The compound's derivatives have been explored for their nonlinear optical properties, showing potential for use in semiconductor devices. This research contributes to understanding the intra- and inter-molecular charge transport, which is vital for the development of organic semiconductor devices (Shkir et al., 2019).
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBNRFSFCNAFE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
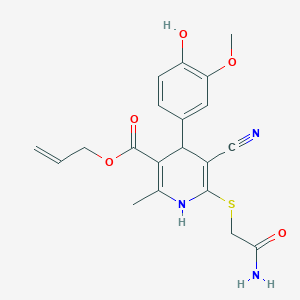

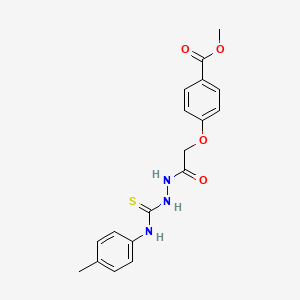
![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

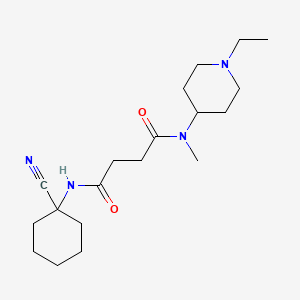
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
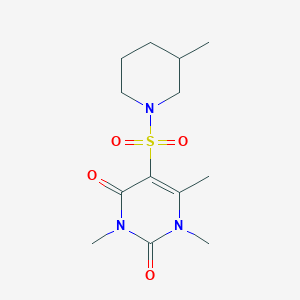
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
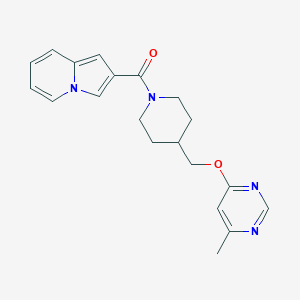
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)